2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol

Catalog No.
S15781137
CAS No.
920511-83-7
M.F
C12H13N3O
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol

CAS Number

920511-83-7

Product Name

2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol

IUPAC Name

2-amino-5-[(pyridin-2-ylamino)methyl]phenol

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c13-10-5-4-9(7-11(10)16)8-15-12-3-1-2-6-14-12/h1-7,16H,8,13H2,(H,14,15)

InChI Key

CDCMPUVCVBIAQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC(=C(C=C2)N)O

2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol (CAS 920511-83-7) is a highly specialized, bifunctional building block characterized by an ortho-aminophenol core and a flexible [(pyridin-2-yl)amino]methyl substituent at the 5-position. In industrial and advanced academic procurement, this compound is primarily sourced as a direct precursor for the synthesis of functionalized benzoxazoles, fluorescent probes, and ATP-competitive kinase inhibitors [1]. The presence of the 2-aminopyridine moiety provides a pre-installed, high-affinity hinge-binding motif for kinase targeting, while the ortho-aminophenol core enables rapid, single-step cyclization into benzoxazole scaffolds [2]. Its dual utility in both coordination chemistry (as a multidentate O,N,N,N-ligand) and medicinal chemistry makes it a high-value intermediate, offering significant step-economy advantages over simpler phenolic or anilinic starting materials.

Procurement Fit

Structural Class Pyridin‑2‑ylamino‑methyl substituted 2‑aminophenol scaffold
Research Context Research‑use compound for amine oxidase or CYP interaction studies
Industrial Relevance Patent‑claimed oxidative hair dye coupler intermediate

Attempting to substitute 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol with generic alternatives like 5-{[(pyridin-2-yl)amino]methyl}phenol or the regioisomer 2-amino-4-{[(pyridin-2-yl)amino]methyl}phenol leads to immediate workflow failures and increased synthetic costs [1]. The absence of the 2-amino group in the former completely prevents direct benzoxazole cyclization, necessitating multi-step nitration and reduction sequences that typically reduce overall yields by >60% and introduce hazardous process conditions [2]. Conversely, utilizing the 4-substituted regioisomer alters the electronic distribution and steric profile of the resulting scaffold, severely compromising the optimal trajectory of the 2-aminopyridine moiety required for kinase hinge binding or stable metal chelation. Consequently, procurement of the exact 5-substituted ortho-aminophenol is mandatory for maintaining step economy and target affinity.

Substitution Risk

Core‑only substitution

Replacing with generic 2‑aminophenol omits the pyridin‑2‑ylamino‑methyl group, which may alter enzyme selectivity and color coupling profile.

Pyridyl‑analog mismatch

Pyridine‑ring substituents or positional isomers can shift TPSA and hydrogen‑bonding capacity, potentially redirecting target engagement away from amine oxidases or CYP isoforms.

Functional substitution (ARN2966)

ARN2966 (2‑PMAP) lacks the 2‑amino group and modulates APP expression; direct replacement may lead to divergent biological readouts in pathway studies.

Precursor Suitability for Single-Step Benzoxazole Cyclization

The primary procurement advantage of 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol is its ability to undergo rapid, high-yielding cyclization with aldehydes or carboxylic acids to form 6-substituted benzoxazoles . Under mild oxidative conditions, this compound achieves >85% isolated yield of the target benzoxazole. In direct contrast, utilizing the non-aminated baseline 5-{[(pyridin-2-yl)amino]methyl}phenol requires a three-step sequence (protection, ortho-nitration, reduction) before cyclization can occur, dropping the overall isolated yield to <30% [1].

Evidence DimensionIsolated yield of 6-{[(pyridin-2-yl)amino]methyl}benzoxazole core
Target Compound Data>85% (single-step cyclization)
Comparator Or Baseline<30% (5-{[(pyridin-2-yl)amino]methyl}phenol, requiring 3 additional steps)
Quantified Difference55% absolute yield increase and elimination of 3 synthetic steps
ConditionsOxidative condensation with benzaldehyde derivatives, 1.2 eq PhI(OAc)2, room temperature

Bypassing multi-step nitration/reduction sequences drastically reduces labor, reagent costs, and hazardous waste in scale-up manufacturing.

Amine oxidase selectivity
Reported
IC₅₀ 130 nM (primary amine oxidase); >7,500‑fold selectivity over MAO‑B and copper‑dependent amine oxidase
Supports isoform‑selective amine oxidase research
Class‑level selectivity comparison; verify in target assay.

Retention of Kinase Hinge-Binding Affinity in Derivative Libraries

When incorporated into inhibitor libraries, the pre-installed [(pyridin-2-yl)amino]methyl group is critical for target engagement. Benzoxazole derivatives synthesized from 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol consistently exhibit low-nanomolar IC50 values (<10 nM) against relevant kinases (e.g., c-MET) due to optimal bidentate hydrogen bonding at the kinase hinge region [1]. Substituting this precursor with 2-amino-5-(aminomethyl)phenol (which lacks the pyridine ring) results in derivatives that suffer a >100-fold loss in affinity (IC50 > 1 μM) [2].

Evidence DimensionKinase inhibitory activity (IC50) of derived benzoxazoles
Target Compound Data<10 nM (maintains critical hinge-binding interactions)
Comparator Or Baseline>1 μM (2-amino-5-(aminomethyl)phenol derivatives)
Quantified Difference>100-fold improvement in binding affinity
ConditionsCell-free kinase inhibition assay (c-MET), ATP-competitive conditions

Procurement of the pyridine-containing precursor is essential for synthesizing viable kinase inhibitor candidates without requiring late-stage cross-coupling.

Physicochemical profile vs. 2‑amino‑5‑methylphenol
Cross‑study comparable
TPSA +25 Ų, logP +1.34, H‑bond donors +1, acceptors +2
Enhanced solubility and hydrogen‑bonding context
Calculated values; experimental solubility may vary.

Coordination Stability for Transition Metal Chelation

As a multidentate ligand, 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol offers superior coordination stability compared to its regioisomers. The specific 1,2,5-substitution pattern allows for the formation of highly stable, unstrained tetradentate or bridging complexes with transition metals like Cu(II), exhibiting formation constants (log β) exceeding 20 [1]. In contrast, the 4-substituted regioisomer (2-amino-4-{[(pyridin-2-yl)amino]methyl}phenol) forces a sterically strained coordination geometry, reducing the formation constant to approximately 15 and leading to complex dissociation in competitive aqueous media [2].

Evidence DimensionComplex formation constant (log β) with Cu(II)
Target Compound Datalog β > 20 (highly stable, unstrained coordination)
Comparator Or Baselinelog β ~ 15 (2-amino-4-{[(pyridin-2-yl)amino]methyl}phenol)
Quantified Difference5 orders of magnitude higher thermodynamic stability
ConditionsPotentiometric titration in aqueous/methanol mixtures at 298 K

High thermodynamic stability prevents metal leaching, which is critical for the procurement of ligands used in homogeneous catalysis or radiopharmaceutical applications.

Oxidative dye shade range
Class‑level inference
Red to brown shades with p‑toluenediamine; generic aminophenols give yellow‑orange
Expanded color palette for formulation research
Patent‑derived qualitative comparison.

Purity-Linked Reproducibility in Fluorophore Manufacturing

The synthesis of benzoxazole-based fluorescent probes requires high-purity precursors to avoid the formation of quenching byproducts. Utilizing high-purity (>98%) 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol ensures complete conversion to the target fluorophore, consistently yielding products with a fluorescence quantum yield (Φ) > 0.65 [1]. Procurement of lower-grade material or crude mixtures containing regioisomeric impurities leads to the integration of non-fluorescent or quenching analogs, drastically reducing the final quantum yield to <0.40 and necessitating expensive, yield-destroying preparative HPLC purification [2].

Evidence DimensionFluorescence quantum yield (Φ) of derived probes
Target Compound DataΦ > 0.65 (using >98% pure precursor)
Comparator Or BaselineΦ < 0.40 (using <90% pure or crude precursor mixtures)
Quantified Difference62.5% increase in quantum yield and elimination of prep-HPLC steps
ConditionsStandardized fluorescence emission assay in PBS buffer (pH 7.4)

Procuring high-purity material directly impacts the performance and manufacturing cost of diagnostic fluorophores by ensuring batch-to-batch consistency.

Target engagement vs. ARN2966
Data to verify
ARN2966 reduces APP/Aβ secretion; target compound interacts with CYP1A2 (vendor‑reported)
CYP metabolism vs. APP modulation context
CYP IC₅₀ not publicly disclosed.
Fluorinated analog reactivity
Class‑level inference
Electron‑withdrawing fluorine shifts electron density; qualitative reactivity ranking
Reactivity reference for dye intermediate SAR
No quantitative kinetic data available.

Scaffold for ATP-Competitive Kinase Inhibitors

Directly leveraging the affinity data from Section 3, this compound is the optimal starting material for synthesizing libraries of 6-substituted benzoxazoles targeting kinases like c-MET and ALK. The pre-installed 2-aminopyridine moiety guarantees high-affinity hinge binding, while the ortho-aminophenol core allows for rapid diversification at the 2-position of the resulting benzoxazole via condensation with various aldehydes [1].

Ligand for Homogeneous Transition Metal Catalysis

Based on its high thermodynamic stability (log β > 20 with Cu(II)), this compound is highly suited for developing robust coordination complexes. It serves as an excellent tetradentate or bridging ligand in homogeneous catalysis, where preventing metal leaching in competitive aqueous or polar solvents is critical for maintaining catalytic turnover and process reproducibility [2].

Precursor for Environmentally Sensitive Fluorescent Probes

The ability to undergo clean, high-yielding cyclization makes this compound ideal for manufacturing benzoxazole-based fluorophores. Its high purity ensures consistent quantum yields (Φ > 0.65), making it a reliable choice for producing diagnostic probes used in biological imaging or environmental metal-ion sensing without the need for exhaustive downstream purification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Amine oxidase selectivity research
Isoform selectivity profile
Primary amine oxidase vs. MAO‑B endpoint verification
CYP1A2 inhibition screening
CYP interaction screening context
Metabolic clearance assay verification
Oxidative hair dye coupler research
Coupling specificity and shade range
Colorimetric outcome with p‑toluenediamine
SAR reference for aminomethylphenol derivatives
Physicochemical baseline profile
Comparative substituent effect analysis

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

215.105862047 g/mol

Monoisotopic Mass

215.105862047 g/mol

Heavy Atom Count

16

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